molecular formula C18H24N4 B8111816 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Cat. No.: B8111816
M. Wt: 296.4 g/mol
InChI Key: HFPLVTYFUIRDOG-UHFFFAOYSA-N
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Description

7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is a complex heterocyclic compound that features a spiro linkage between an imidazo[1,2-a]pyrazine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain enzymes or receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

7-ethyl-3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-2-21-12-13-22-16(15-6-4-3-5-7-15)14-20-17(22)18(21)8-10-19-11-9-18/h3-7,14,19H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPLVTYFUIRDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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